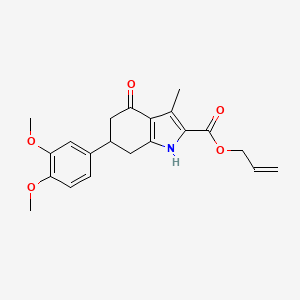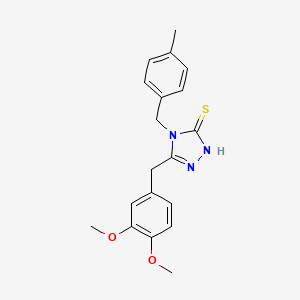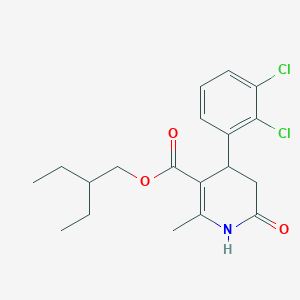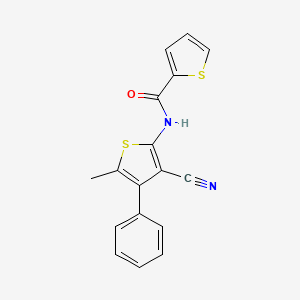![molecular formula C13H15BrN4O3S B4583264 methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)
methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions, starting from basic precursors to achieve the desired structural complexity. For instance, the synthesis of thiazole and pyrazole derivatives often requires the cyclization of intermediate compounds, as demonstrated in the preparation of thiazole carboxylates from acetone dicarboxylate, sulfuryl chloride, and thiourea (Žugelj et al., 2009). These methodologies highlight the versatility and complexity of synthetic routes needed to construct such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using X-ray diffraction methods, revealing intricate details about their crystalline forms and molecular conformations. For example, studies have detailed the molecular structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, showcasing the importance of structural determination in understanding compound properties (Minga, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Transformations of Dimethyl Acetone-1,3-dicarboxylate
This compound has been involved in the synthesis of thiazole derivatives, demonstrating its utility in creating complex heterocyclic structures which are crucial in pharmaceutical chemistry (Žugelj et al., 2009).
Practical Synthesis of CCR5 Antagonists
Its utility extends to the development of CCR5 antagonists, highlighting its significance in synthesizing compounds with potential therapeutic applications (Ikemoto et al., 2005).
Anticancer Applications
Novel Thiazolyl-pyrazole Derivatives
Research into thiazolyl-pyrazole derivatives showcases the potential anticancer properties of compounds synthesized using this chemical, indicating its role in developing new chemotherapeutic agents (Sayed et al., 2019).
Synthesis of Thiazole Derivatives
The synthesis of various thiazole derivatives, including those with anticancer activity, underscores the compound's versatility in medicinal chemistry, offering pathways to novel treatments (Yurttaş et al., 2022).
Antimicrobial and Anticorrosive Properties
Bipyrazolic Derivatives as Corrosion Inhibitors
This chemical has been used to synthesize bipyrazolic derivatives, which exhibit effective corrosion inhibition properties, demonstrating its applicability beyond pharmaceuticals into materials science (Missoum et al., 2013).
Antimicrobial Evaluation of Novel Derivatives
The synthesis of new heterocyclic compounds incorporating this molecule has shown promising antimicrobial activities, suggesting its potential in developing new antibacterial and antifungal agents (Darwish et al., 2014).
Propiedades
IUPAC Name |
methyl 2-[2-(4-bromo-5-methylpyrazol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O3S/c1-6-10(12(20)21-4)22-13(16-6)17-11(19)8(3)18-7(2)9(14)5-15-18/h5,8H,1-4H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDFSKJLPBGSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)N2C(=C(C=N2)Br)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)



![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)

![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)
![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)
![9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole](/img/structure/B4583282.png)
